Bromoacetone

描述

属性

IUPAC Name |

1-bromopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO/c1-3(5)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFAIAKCILWQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

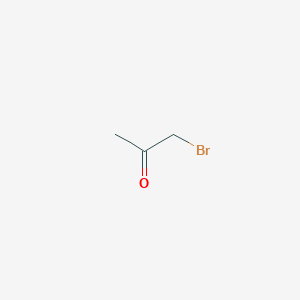

CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO | |

| Record name | BROMOACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060507 | |

| Record name | Bromoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromoacetone appears as a clear colorless liquid turning violet on standing, even in the absence of air, and decomposing to a black resinous mass on long standing. Denser than water and poorly soluble in water. Hence sinks in water. A violent lachrymator--low concentrations are very irritating to the eyes; high concentrations or prolonged exposure at lower concentrations may have adverse health effects. Very toxic by inhalation. Contact with the liquid causes painful burns. Used as a chemical war gas., Colorless liquid that turns violet and then black on standing; [CAMEO], COLOURLESS LIQUID. TURNS VIOLET ON EXPOSURE TO LIGHT. | |

| Record name | BROMOACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

277 °F at 760 mmHg (USCG, 1999), 138 °C, BP: 63.5 to 64 °C at 50 mm Hg, BP: 31.5 °C at 8 mm Hg, Partial decomposition at boiling point: 136 °C, 137 °C | |

| Record name | BROMOACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

124 °F (USCG, 1999), 51.1 °C | |

| Record name | BROMOACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in ethanol, ether, and acetone, Solubility in water: poor | |

| Record name | Bromoacetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.634 at 73.4 °F (USCG, 1999) - Denser than water; will sink, 1.634 g/cu cm at 23 °C, Relative density (water = 1): 1.63 | |

| Record name | BROMOACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.75 (Air = 1) | |

| Record name | Bromoacetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

90.0 [mmHg], 9 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 1.1 | |

| Record name | Bromoacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bromoacetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid; rapidly becomes violet even in absence of air | |

CAS No. |

598-31-2 | |

| Record name | BROMOACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoacetone | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/bromoacetone-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Bromoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O8L0EWR5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromoacetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-33.7 °F (USCG, 1999), -36.5 °C | |

| Record name | BROMOACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

准备方法

溴丙酮可以通过多种方法合成:

丙酮的溴化: 最常用的方法是将丙酮与溴在催化酸的存在下反应。丙酮在酸或碱存在下发生烯醇化,α-碳发生亲电取代反应,与溴结合。

电解: 另一种方法是将丙酮和氢溴酸混合物进行电解.

化学反应分析

溴丙酮会发生几种类型的化学反应:

取代反应: 溴丙酮可以发生亲核取代反应,其中溴原子被其他亲核试剂取代。

卤仿反应: 在碱存在下,溴丙酮可以发生卤仿反应,生成溴仿.

科学研究应用

作用机理

溴丙酮的作用机制涉及它作为亲电试剂的能力。溴丙酮的α-碳由于溴原子的存在而非常活泼,使其易于受到亲核试剂的攻击。 这种反应性在各种化学反应中得到利用,包括取代和亲电加成反应.

作用机制

The mechanism of action of bromoacetone involves its ability to act as an electrophile. The alpha carbon of this compound is highly reactive due to the presence of the bromine atom, which makes it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including substitution and electrophilic addition reactions .

相似化合物的比较

Research Findings and Data Gaps

Environmental Formation : this compound concentrations in acidic salt lakes (e.g., Lake Shot: 40.4 ppb) exceed those in neutral lakes (e.g., Lake Bean: 25.6 ppb), highlighting pH-dependent photochemical generation .

Photolytic Degradation : The shorter photolytic lifetime of 1,1-dithis compound (15 hours vs. 5 days for this compound) underscores its rapid atmospheric removal, reducing long-term environmental persistence .

Toxicity Data Gaps: Limited studies on chronic exposure and carcinogenicity necessitate further research .

生物活性

Bromoacetone, an organobromide compound with the chemical formula , is primarily recognized for its potent biological activity as an alkylating agent. This article explores its mechanisms of action, biological implications, and safety concerns based on diverse scientific sources.

This compound is a colorless liquid that can act as a strong alkylating agent due to the leaving group ability of its bromine atom. The compound's structure features a carbonyl group adjacent to a methylene group bonded to a bromine atom, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows this compound to modify proteins by targeting free thiols (cysteines) and methionine residues, leading to potential disruptions in enzyme functions and cellular processes .

Synthesis

This compound can be synthesized through the reaction of acetone with bromine in the presence of an acid catalyst. The balanced equation for this synthesis is:

This reaction highlights the formation of this compound from acetone, where careful control is required to prevent over-bromination .

Toxicological Effects

This compound is classified as a lachrymatory agent, meaning it can cause severe irritation to the eyes and respiratory system. Exposure can lead to symptoms such as coughing, shortness of breath, and pulmonary edema at higher concentrations . The compound was historically used as a chemical weapon during World War I, emphasizing its potential for harm.

Case Studies

- Acute Exposure Incidents : A study documented incidents involving this compound exposure during laboratory scale-ups, highlighting the compound's acute toxicity and the need for stringent safety measures in handling .

- Toxicological Assessments : Research indicates that this compound can induce significant changes in protein structure and function, which may contribute to various pathological conditions. It has been used as a model compound in toxicology studies to understand alkylation effects on proteins .

Biological Activity in Research

This compound's ability to modify specific amino acid residues makes it valuable in biochemical research. It has been utilized as a probe to investigate protein-protein interactions by selectively modifying target residues. This application aids in understanding cellular pathways and developing therapeutic agents that can disrupt harmful interactions .

Safety and Handling

Due to its hazardous nature, strict safety protocols are essential when working with this compound:

- Personal Protective Equipment (PPE) : Gloves, goggles, and respiratory protection should be worn.

- Ventilation : Work should be conducted in fume hoods to minimize inhalation risks.

- Emergency Procedures : Eye wash stations and safety showers must be readily accessible .

Summary of Findings

The biological activity of this compound encompasses its role as an alkylating agent with significant implications for toxicology and biochemical research. Its ability to modify proteins poses both risks and opportunities for scientific exploration. Understanding these properties is crucial for safe handling and effective application in research settings.

| Property | Description |

|---|---|

| Chemical Formula | |

| Physical State | Colorless liquid |

| Mechanism of Action | Alkylating agent affecting protein structure |

| Toxicity | Lachrymatory; irritant to eyes and respiratory tract |

| Historical Use | Chemical weapon during WWI |

常见问题

Q. What are the standard laboratory synthesis methods for bromoacetone, and how can reaction conditions be optimized to minimize hazards?

this compound is typically synthesized via bromination of acetone using bromine (Br₂) in the presence of catalytic acid. Key considerations include:

- Controlled Bromine Addition : Avoid excess bromine to prevent violent reactions .

- Temperature Regulation : Maintain low temperatures (0–5°C) to reduce side reactions.

- Purification : Distillation under reduced pressure to isolate this compound from unreacted acetone and HBr byproducts. Safety protocols (e.g., fume hoods, PPE) are critical due to bromine’s toxicity and this compound’s lachrymatory effects .

Q. What analytical techniques are recommended for quantifying this compound in biological or environmental samples?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for detecting this compound metabolites (e.g., in urine) with high sensitivity (detection limits <0.1 ppm) .

- Dynamic Headspace Sampling : Preconcentrates volatile this compound prior to GC analysis, improving accuracy .

- UV-Vis Spectroscopy : Monitors reaction kinetics (e.g., bromination of acetone) by tracking absorbance changes at 400–450 nm .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Exposure Mitigation : Use fume hoods, self-contained breathing apparatus (SCBA), and chemical-resistant gloves .

- Spill Management : Absorb spills with vermiculite/sand, store in sealed containers, and dispose as hazardous waste .

- Storage : Keep in airtight, light-resistant containers at ≤25°C, away from oxidizers (e.g., chlorates, peroxides) .

Advanced Research Questions

Q. How does molecular conformation influence this compound’s photodissociation pathways?

this compound’s anti-conformer (Br atom s-cis to carbonyl) predominantly undergoes C-Br bond fission under UV excitation, while the gauche conformer favors C-C fission. This is attributed to:

- Nonadiabatic Transitions : Conformation-dependent coupling between excited states (e.g., 1(n(O),π*(C=O))).

- Kinetic Control : Measured via time-resolved mass spectrometry, showing conformation-specific branching ratios . Computational methods (e.g., DFT, CASSCF) model these pathways by mapping potential energy surfaces .

Q. How are Acute Exposure Guideline Levels (AEGLs) for this compound derived, and what uncertainties exist in interspecies extrapolation?

AEGLs are calculated using:

- Probit Analysis : Based on rat lethality data (LC₀₁ = 1 ppm for 1 hr) .

- Uncertainty Factors : An interspecies factor of 1 (human data scarcity) and intraspecies factor of 3 (portal-of-entry variability) . Limitations include:

- Temporal Extrapolation : Irritation effects (AEGL-1: 0.011 ppm) are duration-independent, but long-term data are lacking .

- Species Differences : Rats show gastric distension post-exposure, complicating human pulmonary edema risk models .

Q. What methodological challenges arise in studying this compound’s environmental fate, and how can they be addressed?

- Hydrolysis Instability : this compound hydrolyzes rapidly in water (t₁/₂ <24 hr), requiring real-time monitoring via NMR or LC-MS .

- Aquatic Toxicity : Use Daphnia magna bioassays to assess EC₅₀ values, accounting for hydrolysis byproducts .

- Atmospheric Degradation : Simulate OH radical reactions in smog chambers, with FTIR detection of degradation products (e.g., CO, HBr) .

Methodological Tables

Table 1. Key Toxicity Thresholds for this compound

| Exposure Duration | AEGL-1 (ppm) | AEGL-2 (ppm) | AEGL-3 (ppm) |

|---|---|---|---|

| 10 min | 0.011 | 1.4 | 4.9 |

| 1 hr | 0.011 | 0.33 | 1.5 |

| 8 hr | 0.011 | 0.063 | 0.35 |

Table 2. Photodissociation Branching Ratios in this compound

| Conformer | C-Br Fission (%) | C-C Fission (%) |

|---|---|---|

| Anti | 85 | 15 |

| Gauche | 10 | 90 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。